molecular formula C23H16ClN3O3 B10878298 2-[(4-chlorobenzyl)oxy]-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline

2-[(4-chlorobenzyl)oxy]-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline

Cat. No.: B10878298
M. Wt: 417.8 g/mol
InChI Key: GILQAGXQUJAXHI-JLHYYAGUSA-N
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Description

2-[(4-chlorobenzyl)oxy]-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline is an organic compound that belongs to the quinoxaline family. This compound is characterized by its complex structure, which includes a quinoxaline core substituted with a 4-chlorobenzyl group and a 3-nitrophenyl ethenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorobenzyl)oxy]-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal or benzil, under acidic conditions.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via an etherification reaction. This involves reacting the quinoxaline derivative with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

    Addition of the 3-Nitrophenyl Ethenyl Group: The final step involves a Heck reaction, where the quinoxaline derivative is coupled with 3-nitrostyrene in the presence of a palladium catalyst and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts and solvents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the 4-chlorobenzyl group.

    Reduction: The nitro group in the 3-nitrophenyl moiety can be reduced to an amine under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated benzyl position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are commonly used.

    Substitution: Nucleophiles like amines or thiols can react with the chlorinated benzyl group in the presence of a base.

Major Products

    Oxidation: Products may include quinoxaline derivatives with oxidized benzylic positions.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[(4-chlorobenzyl)oxy]-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

This compound has potential applications in biology due to its structural similarity to bioactive molecules. It can be used in the design of new drugs or as a probe to study biological pathways.

Medicine

In medicine, derivatives of quinoxaline are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, particularly due to the presence of the nitro and chlorobenzyl groups, which are known to enhance biological activity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)oxy]-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorobenzyl group may enhance binding affinity to certain targets, increasing the compound’s potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-chlorobenzyl)oxy]-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline is unique due to its specific substitution pattern, which combines the electronic effects of the nitro and chlorobenzyl groups with the quinoxaline core. This unique combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H16ClN3O3

Molecular Weight

417.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methoxy]-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline

InChI

InChI=1S/C23H16ClN3O3/c24-18-11-8-17(9-12-18)15-30-23-22(25-20-6-1-2-7-21(20)26-23)13-10-16-4-3-5-19(14-16)27(28)29/h1-14H,15H2/b13-10+

InChI Key

GILQAGXQUJAXHI-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(C(=N2)OCC3=CC=C(C=C3)Cl)/C=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)OCC3=CC=C(C=C3)Cl)C=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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